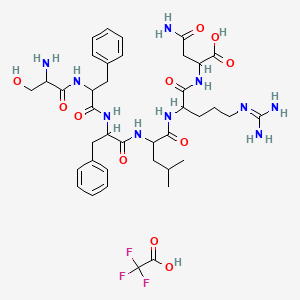![molecular formula C25H36O4 B12324324 [3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a compound with the molecular formula C25H36O4 and a molecular weight of 400.55 g/mol . Dehydro Simvastatin is primarily studied as an impurity in the synthesis of Simvastatin, a widely used lipid-lowering medication.
準備方法
Synthetic Routes and Reaction Conditions
Dehydro Simvastatin is synthesized through the chemical modification of Simvastatin. The process involves the removal of hydrogen atoms from Simvastatin, resulting in the formation of the dehydro compound. The specific reaction conditions and reagents used in this process are not widely documented, but it typically involves oxidative conditions to achieve the dehydrogenation .
Industrial Production Methods
Industrial production of Dehydro Simvastatin is closely linked to the production of Simvastatin. Simvastatin itself is produced through a fermentation process using the fungus Aspergillus terreus, followed by chemical modifications . The dehydrogenation step to produce Dehydro Simvastatin is integrated into the overall production process of Simvastatin.
化学反応の分析
Types of Reactions
Dehydro Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to Simvastatin under appropriate conditions.
Substitution: Dehydro Simvastatin can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Dehydro Simvastatin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of Dehydro Simvastatin depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can regenerate Simvastatin .
科学的研究の応用
Dehydro Simvastatin has several scientific research applications, including:
作用機序
The mechanism of action of Dehydro Simvastatin is closely related to that of Simvastatin. Simvastatin is a prodrug that is hydrolyzed in vivo to generate its active form, which inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This inhibition reduces the synthesis of cholesterol in the liver. Dehydro Simvastatin, being a derivative, is studied for its potential to exhibit similar inhibitory effects on HMG-CoA reductase .
類似化合物との比較
Similar Compounds
Simvastatin: The parent compound, widely used as a lipid-lowering medication.
Lovastatin: Another statin with a similar structure and mechanism of action.
Atorvastatin: A more potent statin with a different chemical structure but similar therapeutic effects.
Rosuvastatin: Known for its high efficacy in lowering cholesterol levels.
Uniqueness
Dehydro Simvastatin is unique due to its specific structural modification, which distinguishes it from other statins. This modification can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in the field of lipid-lowering therapies .
特性
分子式 |
C25H36O4 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
[3,7-dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3 |
InChIキー |
BIYWBTKPNWCYHM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





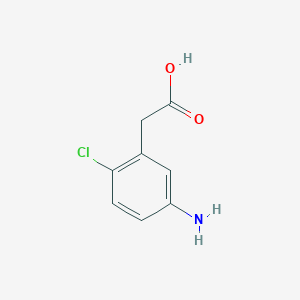
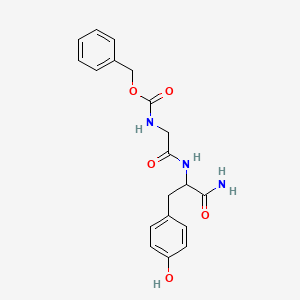
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)

![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
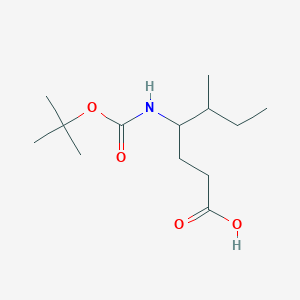
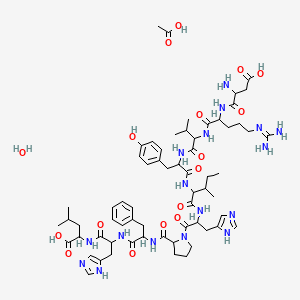
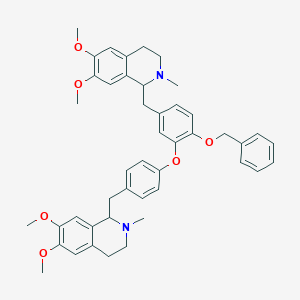
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
